molecular formula C26H22FNO3S B2765841 3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUOROQUINOLINE CAS No. 895647-58-2

3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUOROQUINOLINE

Cat. No.: B2765841
CAS No.: 895647-58-2
M. Wt: 447.52
InChI Key: HOFHFHGHRQAXRI-UHFFFAOYSA-N
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Description

The compound 3-(3,4-Dimethylbenzoyl)-4-(3,4-Dimethylbenzenesulfonyl)-6-Fluoroquinoline is a structurally complex quinoline derivative featuring both benzoyl and benzenesulfonyl substituents at positions 3 and 4, respectively, along with a fluorine atom at position 4.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO3S/c1-15-5-7-19(11-17(15)3)25(29)23-14-28-24-10-8-20(27)13-22(24)26(23)32(30,31)21-9-6-16(2)18(4)12-21/h5-14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFHFHGHRQAXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,4-Dimethylbenzoyl)-4-(3,4-dimethylbenzenesulfonyl)-6-fluoroquinoline is a synthetic compound belonging to the quinoline family. This class of compounds has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of this compound is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of dimethylbenzoyl and dimethylbenzenesulfonyl moieties enhances its lipophilicity and potential interaction with biological targets.

  • Molecular Formula : C21H22FNO3S
  • Molecular Weight : 375.47 g/mol

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of quinoline derivatives, including the compound . The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.

  • Case Study : A study evaluated the antibacterial activity against various strains of Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 128 µg/mL, indicating moderate potency against these pathogens .

Anticancer Properties

Quinolines are known for their anticancer properties, primarily through apoptosis induction and cell cycle arrest mechanisms. The compound's structural features may enhance its ability to interact with cancer cell lines.

  • Research Findings : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced apoptosis via the mitochondrial pathway. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory potential of quinoline derivatives has been explored in various models. The ability to inhibit pro-inflammatory cytokines makes these compounds suitable candidates for treating inflammatory diseases.

  • Experimental Data : In a murine model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating a reduction in inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound likely intercalates into DNA or inhibits topoisomerases.
  • Enzyme Inhibition : Targeting specific enzymes involved in DNA replication and repair.
  • Cytokine Modulation : Reducing the production of pro-inflammatory cytokines.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 (µg/mL)Mechanism
AntibacterialStaphylococcus aureus32 - 128DNA gyrase inhibition
Escherichia coli64 - 256Topoisomerase IV inhibition
AnticancerMCF-7 Breast Cancer Cells50Apoptosis induction
Anti-inflammatoryMurine ModelN/ACytokine modulation

Comparison with Similar Compounds

Key Hypothetical Differences :

  • The dual 3,4-dimethylbenzoyl/sulfonyl groups in the target compound may confer unique steric and electronic effects compared to simpler fluoroquinolines (e.g., ciprofloxacin) .
  • Fluorine at position 6 could enhance metabolic stability but may alter receptor binding compared to non-fluorinated analogs.

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